molecular formula C12H16N2O4S B6581571 N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide CAS No. 1206989-66-3

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide

Cat. No.: B6581571
CAS No.: 1206989-66-3
M. Wt: 284.33 g/mol
InChI Key: HXYBSDVOSKKYAW-UHFFFAOYSA-N
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Description

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. This compound is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide typically involves the reaction of 3-cyclopropanesulfonamido-4-methoxyphenylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and enhances its binding affinity to molecular targets. Additionally, the combination of the sulfonamide and methoxyphenyl groups contributes to its diverse biological activities .

Properties

IUPAC Name

N-[3-(cyclopropylsulfonylamino)-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-8(15)13-9-3-6-12(18-2)11(7-9)14-19(16,17)10-4-5-10/h3,6-7,10,14H,4-5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYBSDVOSKKYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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